molecular formula C10H10ClNO B195665 4-(4-Chlorophenyl)-2-pyrrolidinone CAS No. 22518-27-0

4-(4-Chlorophenyl)-2-pyrrolidinone

Cat. No. B195665
Key on ui cas rn: 22518-27-0
M. Wt: 195.64 g/mol
InChI Key: OVRPDYOZYMCTAK-UHFFFAOYSA-N
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Patent
US08912186B2

Procedure details

The solution of ethyl 3-(4-chlorophenyl)-4-nitrobutanoate (2.33 g) in acetic acid (18 ml) was stirred vigorously while iron powder (5.7 g) was added. The suspension was stirred at reflux temperature for 1.5 h. The resulting thick slurry was pored into a mixture of conc. HCl (30 ml) and ice (30 g). The aqueous layer was extracted with dichloromethane (2×50 ml) and the combined organic layers washed with water and dried (sodium sulfate). After evaporation of the solvent the oily residue was distilled with toluene to remove acetic acid whereupon crystallisation took place. The crude was washed with diethyl ether (3×2 ml) and dried in vacuo to afford 4-(4-chlorophenyl)-2-pyrrolidone (0.86 g) as colourless crystals.
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:15][N+:16]([O-])=O)[CH2:9][C:10](OCC)=[O:11])=[CH:4][CH:3]=1.Cl>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:15][NH:16][C:10](=[O:11])[CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(=O)OCC)C[N+](=O)[O-]
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.7 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
30 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the oily residue
DISTILLATION
Type
DISTILLATION
Details
was distilled with toluene
CUSTOM
Type
CUSTOM
Details
to remove acetic acid
CUSTOM
Type
CUSTOM
Details
whereupon crystallisation
WASH
Type
WASH
Details
The crude was washed with diethyl ether (3×2 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08912186B2

Procedure details

The solution of ethyl 3-(4-chlorophenyl)-4-nitrobutanoate (2.33 g) in acetic acid (18 ml) was stirred vigorously while iron powder (5.7 g) was added. The suspension was stirred at reflux temperature for 1.5 h. The resulting thick slurry was pored into a mixture of conc. HCl (30 ml) and ice (30 g). The aqueous layer was extracted with dichloromethane (2×50 ml) and the combined organic layers washed with water and dried (sodium sulfate). After evaporation of the solvent the oily residue was distilled with toluene to remove acetic acid whereupon crystallisation took place. The crude was washed with diethyl ether (3×2 ml) and dried in vacuo to afford 4-(4-chlorophenyl)-2-pyrrolidone (0.86 g) as colourless crystals.
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
30 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH2:15][N+:16]([O-])=O)[CH2:9][C:10](OCC)=[O:11])=[CH:4][CH:3]=1.Cl>C(O)(=O)C.[Fe]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:15][NH:16][C:10](=[O:11])[CH2:9]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
ethyl 3-(4-chlorophenyl)-4-nitrobutanoate
Quantity
2.33 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CC(=O)OCC)C[N+](=O)[O-]
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5.7 g
Type
catalyst
Smiles
[Fe]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
ice
Quantity
30 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The suspension was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1.5 h
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with dichloromethane (2×50 ml)
WASH
Type
WASH
Details
the combined organic layers washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent the oily residue
DISTILLATION
Type
DISTILLATION
Details
was distilled with toluene
CUSTOM
Type
CUSTOM
Details
to remove acetic acid
CUSTOM
Type
CUSTOM
Details
whereupon crystallisation
WASH
Type
WASH
Details
The crude was washed with diethyl ether (3×2 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.86 g
YIELD: CALCULATEDPERCENTYIELD 51.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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